Tutuilamide A
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tutuilamide A involves several key steps, including the formation of peptide bonds and the incorporation of unusual amino acid residues. The synthetic route typically begins with the protection of amino groups, followed by the sequential addition of amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . The final cyclization step is achieved through ester bond formation, often using a macrolactonization reaction .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the presence of unusual amino acid residues. Currently, the primary method for obtaining this compound is through the extraction and purification from marine cyanobacteria cultures . Advances in synthetic biology and metabolic engineering may offer future avenues for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Tutuilamide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the vinyl chloride-containing residue, potentially affecting the compound’s inhibitory properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Tutuilamide A has a wide range of scientific research applications:
Mechanism of Action
Tutuilamide A exerts its effects primarily through the inhibition of elastase, a serine protease enzyme involved in the degradation of elastin and other proteins . The compound binds to the active site of elastase, forming a reversible complex that prevents the enzyme from interacting with its natural substrates . This inhibition is facilitated by the unique structural features of this compound, including the vinyl chloride-containing residue and the presence of unusual amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Tutuilamide A is structurally related to other cyclodepsipeptides, such as lyngbyastatin 7 and tutuilamides B and C . These compounds share similar cyclic structures and elastase inhibitory properties but differ in their specific amino acid compositions and functional groups .
Uniqueness
What sets this compound apart from its analogs is the presence of a vinyl chloride-containing residue, which contributes to its enhanced inhibitory potency against elastase . Additionally, this compound exhibits moderate cytotoxicity against lung cancer cells, making it a promising candidate for further therapeutic development .
Properties
Molecular Formula |
C51H69ClN8O12 |
---|---|
Molecular Weight |
1021.6 g/mol |
IUPAC Name |
(2S,3S)-N-[(2S,5S,8S,11R,12S,15Z,18S,21R)-2-benzyl-15-ethylidene-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(E)-4-chloro-3-methylbut-3-enoyl]amino]propanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C51H69ClN8O12/c1-10-29(6)42(57-44(64)30(7)53-39(62)23-28(5)26-52)47(67)58-43-31(8)72-51(71)41(27(3)4)56-46(66)37(24-33-17-19-34(61)20-18-33)59(9)50(70)38(25-32-15-13-12-14-16-32)60-40(63)22-21-36(49(60)69)55-45(65)35(11-2)54-48(43)68/h11-20,26-27,29-31,36-38,40-43,61,63H,10,21-25H2,1-9H3,(H,53,62)(H,54,68)(H,55,65)(H,56,66)(H,57,64)(H,58,67)/b28-26+,35-11-/t29-,30-,31+,36-,37-,38-,40+,41-,42-,43-/m0/s1 |
InChI Key |
CWLDDHHTMAJFMM-LKVOOIPRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)/C(=C/C)/NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)[C@H](C)NC(=O)C/C(=C/Cl)/C |
Canonical SMILES |
CCC(C)C(C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(=CC)NC1=O)O)CC3=CC=CC=C3)C)CC4=CC=C(C=C4)O)C(C)C)C)NC(=O)C(C)NC(=O)CC(=CCl)C |
Origin of Product |
United States |
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